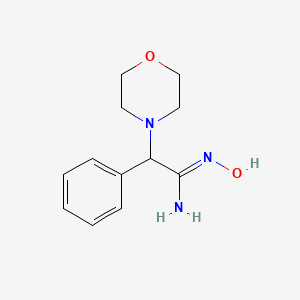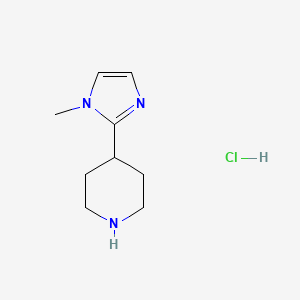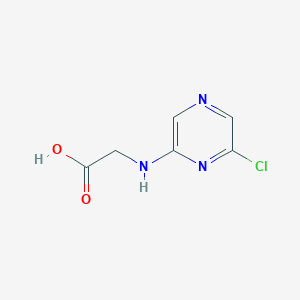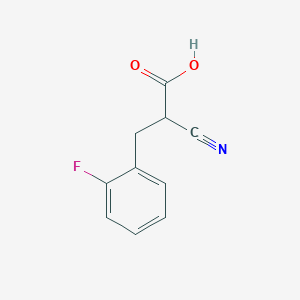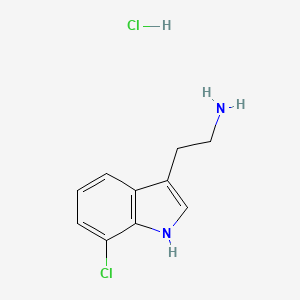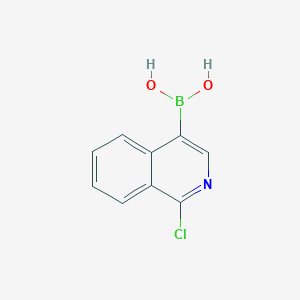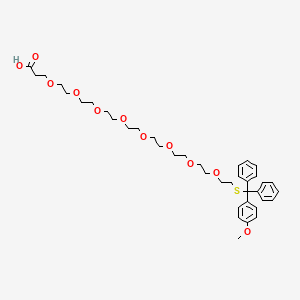
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
概要
説明
This compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a carboxylate ester functional group (COO-) attached to the imidazole ring. The presence of a bromophenyl group indicates that this compound could potentially be used in reactions involving aromatic substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromophenyl and methyl groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic imidazole and phenyl rings, the polar carboxylate ester group, and the electronegative bromine atom. These features could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, affecting its solubility in different solvents. The bromine atom might make it heavier and more dense compared to compounds with similar structures .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of various heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl methanesulfonate, a related compound, has been used to alkylate azoles, which then undergo radical cyclisations to yield new 6-membered rings attached to the azoles. These cyclisations are facilitated by intramolecular homolytic aromatic substitution on the azole rings (Allin et al., 2005).
Crystallography and Molecular Structure
Studies have explored the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, including variations with different substituents. These investigations provide insights into the molecular and crystal structures of such compounds, which are important for understanding their chemical properties and potential applications in various fields (Costa et al., 2007).
Organic Synthesis and Catalysis
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a derivative of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate, has been studied in the context of hydrolysis reactions. The resulting product crystallizes as a dihydrate, showcasing its potential in organic synthesis (Wu et al., 2005).
Synthesis of Pharmaceutical Intermediates
This compound has been used in the synthesis of key intermediates for pharmaceutical products. For example, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related intermediate, is pivotal in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen, 2007).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNUMWMHMOVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
